molecular formula C39H61FN12O11 B12370523 Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2

Cat. No.: B12370523
M. Wt: 893.0 g/mol
InChI Key: YZTNCMRNAKIRAP-BMGWUDNWSA-N
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Description

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 is a biologically active peptide. This compound is a modified version of the thrombin receptor-tethered ligand SFLLRNP, where the phenylalanine at position 2 is replaced by para-fluorophenylalanine. This modification enhances the compound’s activity, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups into the peptide .

Scientific Research Applications

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 has several scientific research applications:

    Biochemistry: Used to study the structure-activity relationships of thrombin receptor ligands.

    Pharmacology: Investigated for its potential as a therapeutic agent targeting thrombin receptors.

    Molecular Biology: Utilized in experiments to understand receptor-ligand interactions and signal transduction pathways.

    Drug Development: Explored as a lead compound for developing new drugs targeting thrombin receptors

Mechanism of Action

The mechanism of action of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 involves its interaction with thrombin receptors. The para-fluorophenylalanine residue enhances the peptide’s binding affinity to the receptor, leading to more potent activation of downstream signaling pathways. This interaction is crucial for studying the molecular mechanisms of thrombin receptor activation and its physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 lies in its enhanced activity due to the para-fluorophenylalanine residue. This modification improves the peptide’s binding affinity to thrombin receptors, making it a more potent tool for studying receptor-ligand interactions and developing therapeutic agents .

Properties

Molecular Formula

C39H61FN12O11

Molecular Weight

893.0 g/mol

IUPAC Name

(5S)-6-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C39H61FN12O11/c1-20(2)16-26(36(61)48-25(7-4-14-46-39(44)45)35(60)51-28(18-30(42)54)38(63)52-15-5-8-29(52)32(43)57)50-34(59)24(6-3-9-31(55)56)47-37(62)27(49-33(58)23(41)19-53)17-21-10-12-22(40)13-11-21/h10-13,20,23-29,53H,3-9,14-19,41H2,1-2H3,(H2,42,54)(H2,43,57)(H,47,62)(H,48,61)(H,49,58)(H,50,59)(H,51,60)(H,55,56)(H4,44,45,46)/t23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

YZTNCMRNAKIRAP-BMGWUDNWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CCCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CCCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CO)N

Origin of Product

United States

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